![molecular formula C11H15NO3 B14265601 Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl- CAS No. 154703-04-5](/img/no-structure.png)
Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl- is a derivative of the amino acid alanine. This compound is characterized by the presence of a hydroxyphenyl group attached to the nitrogen atom of alanine, along with an additional methyl group on the alanine backbone. It has the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
This method allows for the efficient production of the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted hydroxyphenyl derivatives
Wissenschaftliche Forschungsanwendungen
Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes and other proteins. The compound may also influence metabolic pathways by acting as a substrate or inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alanine: A simple amino acid with a methyl group as its side chain.
Phenylalanine: An amino acid with a benzyl side chain.
Uniqueness
Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl- is unique due to the combination of a hydroxyphenyl group and an additional methyl group on the alanine backbone. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
154703-04-5 | |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-[(2-hydroxyphenyl)methylamino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(2,10(14)15)12-7-8-5-3-4-6-9(8)13/h3-6,12-13H,7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
NQHRLNPHUUMUPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)NCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.